molecular formula C9H6F2O3 B144645 5-Acetyl-2,2-difluoro-1,3-benzodioxole CAS No. 136593-45-8

5-Acetyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B144645
CAS No.: 136593-45-8
M. Wt: 200.14 g/mol
InChI Key: BGHPIIBSWJDRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Benzodioxole Scaffold in Contemporary Organic Chemistry Research

The 1,3-benzodioxole (B145889) scaffold is a heterocyclic organic compound featuring a benzene (B151609) ring fused to a dioxole ring. guidechem.com This structure is noted for its high degree of aromaticity, which enhances its stability and contributes to its reactive nature. chemicalbook.com The presence of two oxygen atoms in the five-membered dioxole ring makes it electron-rich, facilitating various chemical reactions and making it a crucial component in organic synthesis. guidechem.comchemicalbook.com

In contemporary research, 1,3-benzodioxole is highly valued as a versatile intermediate in the synthesis of more complex molecules. guidechem.comchemicalbook.com Its applications are widespread, serving as a precursor in the manufacturing of pharmaceuticals, agrochemicals, and fragrances. guidechem.comchemicalbook.com In medicinal chemistry, derivatives of benzodioxole are investigated for a range of potential therapeutic properties, including anti-inflammatory, neuroprotective, anticancer, antimicrobial, and analgesic effects. chemicalbook.comnih.govnajah.edu The adaptability of the benzodioxole structure allows for the creation of a wide variety of derivatives, significantly broadening its utility in different chemical and commercial applications. chemicalbook.com

The study of 1,3-benzodioxole and its derivatives continues to provide valuable insights into chemical reaction mechanisms, such as ring formation and substitution reactions, further cementing its importance in the advancement of organic chemistry. guidechem.com It is a key building block in the synthesis of numerous bioactive molecules and natural products. mdpi.com

Role of Fluorination in Enhancing Chemical Reactivity and Biological Activity within Benzodioxole Derivatives

Fluorination, the process of incorporating fluorine atoms into a molecule, plays a critical role in medicinal chemistry and drug discovery. mdpi.com When applied to the benzodioxole scaffold, fluorination can significantly alter the compound's chemical and physical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. enamine.netontosight.ai

One of the primary benefits of fluorinating benzodioxole derivatives is the enhancement of metabolic stability. enamine.netontosight.ai The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. This increased stability can lead to a longer biological half-life of a drug molecule. mdpi.com Furthermore, the introduction of fluorine can improve a compound's membrane permeability and binding affinity to target proteins. mdpi.com

The strategic placement of fluorine atoms can influence a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.airesearchgate.net For instance, the 2,2-difluoro-1,3-benzodioxole (B44384) moiety is known for its stability and has been incorporated into various commercial products. nih.gov The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for drug-receptor interactions. mdpi.com In some cases, fluorinated benzodioxole derivatives have shown improved anti-proliferation activity against cancer cell lines compared to their non-fluorinated counterparts. mdpi.com This has led to the development of fluorinated analogues of known drugs to improve drug-target interactions. enamine.net

Overview of 5-Acetyl-2,2-difluoro-1,3-benzodioxole: A Key Intermediate and Research Target

This compound is a derivative of the benzodioxole family, characterized by an acetyl group at the 5-position and two fluorine atoms at the 2-position of the benzodioxole core. apolloscientific.co.uk This compound is recognized as a versatile building block and a key intermediate in organic synthesis, particularly for creating more complex molecules used in the pharmaceutical and agrochemical industries.

Its structural features allow it to participate in various chemical reactions. The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, while the fluorine atoms can undergo nucleophilic substitution, enabling the synthesis of a wide range of derivatives. These characteristics make it a valuable precursor in the development of novel bioactive molecules and enzyme inhibitors.

As a research target, this compound has been explored for its potential applications in drug discovery. apolloscientific.co.uk Studies have investigated its biochemical and physiological effects, with research indicating its potential to interact with specific molecular targets within biological systems. apolloscientific.co.uk This has spurred interest in its use for developing new therapeutic agents, including those with potential anticancer properties.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 136593-45-8
Molecular Formula C₉H₆F₂O₃
IUPAC Name 1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone
Synonyms 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethan-1-one, 3',4'-(Difluoromethylenedioxy)acetophenone
Physical Form Solid-Powder
Boiling Point 31-32 °C
Monoisotopic Mass 200.0285 Da

(Data sourced from references apolloscientific.co.uksigmaaldrich.comuni.lu)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O3/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHPIIBSWJDRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650419
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136593-45-8
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2,2-difluoro-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Exploration of 5 Acetyl 2,2 Difluoro 1,3 Benzodioxole in Drug Discovery and Medicinal Chemistry Research

Design and Synthesis of Novel Benzodioxole-Containing Drug Candidates

The unique structure of 5-Acetyl-2,2-difluoro-1,3-benzodioxole makes it a versatile starting point for the synthesis of complex bioactive molecules. Its benzodioxole core is a recognized pharmacophore in many biologically active compounds, while the difluoromethylenedioxy group and the acetyl moiety provide opportunities for strategic chemical modifications.

The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a key component in several advanced drug candidates, valued for its ability to improve drug-target interactions and metabolic stability. This scaffold has been successfully incorporated into innovative drugs, highlighting its importance in medicinal chemistry. For instance, the cystic fibrosis transmembrane conductance regulator (CFTR) correctors Lumacaftor and Tezacaftor feature a difluorinated benzodioxole-containing group. enamine.net

In the development of new CFTR correctors, a derivative of the 2,2-difluoro-1,3-benzodioxole core, namely 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, has been utilized as a central building block. acs.org This acid is coupled with various amine monomers to generate a library of amide derivatives. acs.org The acetyl group in this compound serves as a versatile chemical handle that can be elaborated into structures like the cyclopropyl (B3062369) ring found in these advanced drug candidates, demonstrating its utility as a foundational element in synthetic strategies.

The acetyl group and the benzodioxole ring of the title compound are prime sites for chemical modification to optimize pharmacological properties. The acetyl group's ketone functionality can be transformed through a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to more complex structures like amides or cyclopropyl groups, to modulate receptor binding and efficacy. acs.org

Similarly, the aromatic part of the benzodioxole ring can be further substituted to fine-tune the electronic and steric properties of the molecule. These modifications are guided by structure-activity relationship (SAR) studies to systematically probe the molecular interactions with biological targets and enhance the desired therapeutic effects. The goal is to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on the impact of the fluorine atoms and modifications to the acetyl group.

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their properties. The two fluorine atoms in the 2-position of the benzodioxole ring have a profound effect on the molecule's electronic properties and its resistance to metabolic degradation. ontosight.ai The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with protein targets.

Crucially, the difluoromethylenedioxy bridge is more stable against oxidative metabolism compared to the non-fluorinated methylenedioxy group, which is susceptible to cleavage by cytochrome P450 enzymes. This enhanced metabolic stability leads to a longer half-life and improved bioavailability of the drug candidates. enamine.net The success of compounds like Lumacaftor and Tezacaftor, which contain this moiety, underscores the benefits of this fluorination strategy. enamine.net

Modifications at the 5-position of the benzodioxole ring, where the acetyl group is located, are critical for modulating the interaction of derivatives with their biological targets. In the development of CFTR correctors, the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl scaffold was identified as a key pharmacophore. acs.org The efficacy of these compounds was found to be highly dependent on the nature of the amide partner coupled to this core structure.

As illustrated in the table below, SAR studies on a series of chromane (B1220400) amides revealed that substitutions on the chromane ring significantly impacted the compound's potency in a functional cell-based assay measuring CFTR channel activity. For example, introducing a difluoromethoxy group at the 7-position of the chromane ring and a carboxylic acid at the 4-position of the phenyl group attached to the chromane led to a highly potent CFTR corrector, ABBV/GLPG-2222. acs.org

SAR of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide Derivatives as CFTR Correctors acs.org
CompoundAmine Moiety StructurePotency (EC50, nM)
1(R)-7-fluoro-2,2-dimethylchroman-4-amine120
2(S)-6-fluoro-2,2-dimethylchroman-4-amine80
3(S)-7-fluoro-2,2-dimethylchroman-4-amine50
4(R)-6-fluoro-2,2-dimethylchroman-4-amine140
ABBV/GLPG-22224-[(2R,4R)-4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid3

Investigation of Biochemical and Physiological Effects

Derivatives of this compound have been investigated for their effects in various biochemical and physiological systems. A prominent area of research has been their application as correctors of the CFTR protein, which is defective in individuals with cystic fibrosis.

The compound ABBV/GLPG-2222, which incorporates the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropylcarbonyl moiety, was identified as a potent CFTR corrector. acs.org In biochemical assays, this class of compounds was shown to improve the processing and trafficking of the mutant CFTR protein (F508del) to the cell surface. In functional assays using human bronchial epithelial cells homozygous for the F508del mutation, these compounds increased chloride transport, demonstrating a correction of the protein's ion channel function. The high potency of ABBV/GLPG-2222 (EC₅₀ = 3 nM) in these assays highlights the therapeutic potential of molecules derived from the 2,2-difluoro-1,3-benzodioxole scaffold. acs.org

Interaction with Specific Molecular Targets and Pathways

The 2,2-difluoro-1,3-benzodioxole moiety, a core component of this compound, is present in molecules designed to interact with specific biological targets. For instance, derivatives have been developed that target the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PIK3CG). drugbank.com One such derivative, (5E)-5-[(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)METHYLENE]-1,3-THIAZOLIDINE-2,4-DIONE, is classified as an aromatic heteropolycyclic compound and is noted for its interaction with this enzyme, which plays a role in platelet aggregation and cardiac contractility. drugbank.com

In the realm of agricultural science, N-(benzo[d] fluoropharm.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives, which share the benzodioxole core, have been identified as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). frontiersin.org One compound from this series, designated K-10, was found to promote significant root growth in plants like Arabidopsis thaliana and Oryza sativa. frontiersin.org Molecular docking analysis suggested that K-10 has a stronger binding affinity with the TIR1 receptor than the natural auxin, 1-naphthylacetic acid (NAA). frontiersin.org This interaction enhances auxin-related signaling responses, leading to the promotion of root system establishment. frontiersin.org

Enzyme Inhibition and Receptor Modulation Studies

The benzodioxole scaffold is integral to the development of potent enzyme inhibitors. Research into novel C-5-substituted anilinoquinazolines has yielded compounds with high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes. nih.gov One notable derivative, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (also known as AZD0530), inhibits these enzymes at low nanomolar concentrations. nih.gov Src family kinases (SFKs) are nonreceptor tyrosine kinases that are considered critical for cancer progression, making them a key target for therapeutic agents. nih.gov The high selectivity of compounds like AZD0530 for SFKs over other protein kinases highlights the potential of benzodioxole derivatives in creating targeted therapies. nih.gov

Preclinical Evaluation of Biological Activities

Antimicrobial Properties of Benzodioxole Derivatives

While studies on this compound itself are specific, the broader class of benzodioxole derivatives and related heterocyclic compounds has been evaluated for antimicrobial properties. Various synthesized compounds incorporating related structures, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have demonstrated activity against a range of microbial pathogens. nih.govnih.gov

For example, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives have shown bactericidal effects, particularly against Gram-positive bacteria like Staphylococcus species. nih.gov One such compound was found to be active against Staphylococcus epidermidis with a minimal inhibitory concentration (MIC) of 0.48 µg/mL. nih.gov Similarly, studies on N-Mannich bases of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione revealed that antibacterial activity is largely dependent on the aminomethyl substituents. nih.gov One piperazine (B1678402) derivative in this class displayed marked broad-spectrum antibacterial activity. nih.gov

Compound ClassMicroorganismActivity NotedReference
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesStaphylococcus epidermidisMIC = 0.48 µg/mL for compound 37 nih.gov
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolinesStaphylococcus spp.Strong bactericidal effect nih.gov
Pyrrolidine-2,5-dione DerivativesSelected bacterial and fungal speciesModerate to low activity (MIC = 16–256 μg/mL) nih.gov
5-(2-Thienyl)-1,2,4-triazole DerivativesGram-positive bacteriaHigh activity observed for several derivatives nih.gov

Antiproliferative Activity in Cellular Assays

Derivatives of the benzodioxole structure have been a focus of anticancer research due to their antiproliferative activities. The highly selective c-Src/Abl kinase inhibitor, AZD0530, which contains a chloro-benzodioxole moiety, has demonstrated potent inhibition of tumor growth in preclinical models. nih.gov In a c-Src-transfected 3T3-fibroblast xenograft model, AZD0530 was a potent inhibitor of tumor growth. nih.gov Furthermore, in an aggressive orthotopic model of human pancreatic cancer, its oral administration led to a significant increase in survival. nih.gov

The antiproliferative potential of this chemical family is not limited to a single target. A series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and evaluated for their activity against human cancer cell lines. nih.gov The most effective compound in this series showed ID(50) values that were comparable to or significantly lower than the reference compound cisplatin (B142131) in several cell lines. nih.gov This indicates that the core structure can be modified to produce potent cytotoxic agents against various cancer types. nih.govunimi.it

Compound/DerivativeCell Line(s)Observed ActivityReference
AZD0530 (c-Src/Abl inhibitor)Human pancreatic cancer (orthotopic model)Significant increase in survival nih.gov
AZD0530 (c-Src/Abl inhibitor)c-Src-transfected 3T3-fibroblast xenograftPotent inhibition of tumor growth nih.gov
2-(2,4-dihydroxyphenyl)-5-(4-methoxybenzyloxy)-1,3,4-thiadiazoleT47D (breast cancer)ID(50) significantly lower than cisplatin nih.gov
(5-aryl-1,2,4-oxadiazole-3-yl) methyl d-ribofuranosidesWiDr (colon cancer)Showed selectivity towards this more resistant cell line nih.gov
1,2,5-oxadiazole derivative (MD77)Panel of 58 tumor cell linesGood antiproliferative profile (GI50 values in the micromolar to sub-micromolar range) unimi.it

Larvicidal Activity and Agricultural Applications

Beyond medicinal chemistry, benzodioxole derivatives have applications in agriculture. As previously mentioned, specific derivatives have been developed as potent auxin receptor agonists that promote root growth, which could enhance crop production. frontiersin.org

In the context of pest control, related heterocyclic structures have been investigated for their larvicidal properties. A study on pyrrolidine-2,4-dione (B1332186) derivatives demonstrated their effectiveness against the second instar larvae of Culex quinquefasciatus, a mosquito species that acts as a vector for several diseases. nih.gov Two compounds from the synthesized series exhibited higher activity (LD50: 26.06 µg/mL and 26.89 µg/mL) than the conventional insecticide permethrin. nih.gov Molecular docking studies suggested these compounds bind effectively to the mosquito odorant binding protein, indicating their potential as potent larvicides. nih.gov

This compound as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. google.com The difluorinated benzodioxole core is a key structural feature in several modern therapeutic agents. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability and enhance drug-target interactions. enamine.net

This intermediate is particularly significant in the creation of small molecule chaperones, an innovative class of drugs. enamine.net For example, the difluoro-1,3-benzodioxol-5-yl group is a core component of Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis. enamine.net In these drugs, the benzodioxole-containing moiety binds to the nascent chain of a mutant protein during its synthesis, helping to correct folding defects that would otherwise lead to premature degradation and disease. enamine.net The versatility of this compound allows it to be a precursor for a wide range of biologically active compounds. apolloscientific.co.uk

Applications in Advanced Materials Science and Agrochemical Research

Integration into Functional Materials

The distinct electronic properties of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety are leveraged in the design of advanced functional materials, particularly those requiring components with significant, permanent dipole moments.

5-Acetyl-2,2-difluoro-1,3-benzodioxole serves as a foundational structure for linkers used in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, creating porous structures with a wide range of applications. The incorporation of specific organic linkers, known as molecular rotors, can impart dynamic functions to these frameworks.

Research has focused on synthesizing dicarboxylic acid-substituted dipolar molecular rotors for use as linkers in MOFs. chemicalbook.com The design of these rotors often utilizes a "push-pull" system on a central phenylene core to generate a large, permanent dipole moment. chemicalbook.com The benzodioxole group acts as an effective electron-donating substituent (the "push"), while difluoro or dicyano groups serve as electron-withdrawing substituents (the "pull"). chemicalbook.com This combination creates a significant dipole moment within the molecule, a critical feature for dipolar rotors.

These specialized linkers are designed to fit within the cavities of MOF structures, where they retain rotational freedom. chemicalbook.com The collective behavior of these embedded rotors can lead to emergent properties, such as in fluorinated MOFs which have demonstrated benchmark mobility of correlated dipolar rotors at extremely low temperatures (2 K) with virtually no activation energy. google.com Materials built with these benzodioxole-based dipolar rotors are promising candidates for applications as ferroelectric materials and for optical signal processing.

Materials derived from benzodioxole structures can exhibit significant photoluminescent properties. When integrated into larger π-conjugated donor-acceptor (D-A) systems, the benzodioxole moiety can influence the material's ability to absorb and emit light.

For example, in analogous donor-acceptor-donor (DAD) molecules, where a central electron-accepting ring is flanked by two electron-donating units, the electronic nature of the components dictates the optical characteristics. Studies on related compounds, such as 5'-aryl-substituted 2,5-bis(bithiophen-5-yl)-1,3,4-oxadiazoles, show that while the maximum absorption wavelength is largely determined by the core D-A-D structure, the emission spectra can be tuned by modifying the terminal substituents. acs.org

This principle applies to materials derived from this compound. The inherent donor-acceptor character within the molecule itself, enhanced by the acetyl group, makes it a candidate for creating materials with tailored optical and electronic properties. The interaction between the electron-rich benzodioxole ring and electron-withdrawing groups facilitates intramolecular charge transfer, which is crucial for applications in nonlinear optics.

Compound TypeKey Structural FeatureTypical Absorption λmax (nm)Emission PropertyPotential Application
Benzodioxole-based RotorsPush-pull substitutionVisible RegionFluorescentFerroelectric Materials
DAD Systems with BithiopheneCentral acceptor, terminal donors395-409Blue to Bluish-GreenOrganic Electronics

Agrochemical Compound Development

This compound is a key intermediate in the synthesis of various agrochemical compounds, valued for its role in creating both fungicides and insecticides.

The 2,2-difluoro-1,3-benzodioxole core is a critical structural component for certain classes of fungicides. Specifically, it serves as a precursor for intermediates used in the synthesis of Fludioxonil analogs. A patent for a new synthetic method for a Fludioxonil intermediate identifies 4-formyl-2,2-difluoro-1,3-benzodioxole as a primary reactant. This aldehyde can be derived from this compound. The patented process involves reacting the benzodioxole aldehyde with bromoacetonitrile triphenyl phosphate to produce (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key intermediate for Fludioxonil. This method was developed to overcome challenges in previous syntheses, which involved more steps, longer durations, higher toxicity of raw materials, and greater costs.

Derivatives of 1,3-benzodioxole (B145889) are well-established in the field of insecticides, primarily for their role as synergists. chemicalbook.com Synergists are compounds that, while they may have little toxic activity themselves, enhance the insecticidal properties of other active ingredients. google.com A prominent example is piperonyl butoxide (PBO), a 1,3-benzodioxole derivative known to be a powerful synergist for insecticides such as pyrethrins, pyrethroids, and carbamates. google.com

The primary mechanism of this synergistic action involves the inhibition of metabolic enzymes within the insect, particularly the cytochrome P-450 dependent mixed-function oxidase (MFO) system. chemicalbook.com These enzymes are the insect's natural defense, responsible for detoxifying foreign compounds like insecticides. By inhibiting these enzymes, benzodioxole derivatives prevent the breakdown of the active insecticide, allowing it to exert its toxic effect for a longer duration and at lower concentrations. google.com This helps to overcome metabolic resistance that insects may develop over time.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its ability to probe the magnetic properties of atomic nuclei provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Fluorine-19 NMR for Reaction Monitoring and Product Confirmation

For fluorinated compounds such as 5-Acetyl-2,2-difluoro-1,3-benzodioxole, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, making ¹⁹F NMR an excellent method for monitoring the progress of fluorination reactions and confirming the formation of the desired product. The presence of the difluoromethylene group (-CF₂-) in the benzodioxole ring would be expected to produce a characteristic signal in the ¹⁹F NMR spectrum.

Proton, Carbon-13, and 2D NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic protons on the benzene (B151609) ring and the methyl protons of the acetyl group would give rise to distinct signals with specific chemical shifts and multiplicities.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the acetyl group, the carbons of the aromatic ring, the methyl carbon, and the carbon of the difluoromethylene group would each resonate at a characteristic chemical shift. The carbon of the -CF₂- group would also exhibit coupling to the fluorine atoms, providing further structural confirmation.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.

Table 1: Predicted NMR Data for this compound

Technique Key Structural Feature Expected Chemical Shift Range (ppm) Expected Multiplicity/Coupling
¹⁹F NMR -CF₂- -50 to -80 Singlet
¹H NMR Aromatic-H 7.0 - 8.0 Multiplets
¹H NMR -C(O)CH₃ 2.5 - 2.7 Singlet
¹³C NMR -C=O 195 - 205 Singlet
¹³C NMR Aromatic-C 110 - 150 Multiplets
¹³C NMR -CF₂- 120 - 140 Triplet (due to C-F coupling)

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Adduct Detection

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) in Complex Reaction Mixtures

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. In the context of the synthesis of this compound, HRMS can be used to identify the target compound in complex reaction mixtures with a high degree of confidence. It can also be used to detect and identify reaction intermediates, byproducts, and impurities. The detection of various adducts (e.g., [M+H]⁺, [M+Na]⁺) can further aid in the confirmation of the molecular ion.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₉H₆F₂O₃)

Adduct Calculated m/z
[M+H]⁺ 201.0357
[M+Na]⁺ 223.0177

Note: m/z values are calculated based on the monoisotopic mass of the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation of the desired product and the assessment of its purity.

Gas Chromatography (GC) for Reaction Progress Monitoring

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For the synthesis of this compound, GC can be employed to monitor the progress of the reaction by quantifying the consumption of starting materials and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize the yield and purity of the final product. The choice of a suitable stationary phase and temperature program is critical for achieving good separation of the components in the reaction mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for the separation, identification, and quantification of this compound. These methods are also scalable for preparative separations to purify the compound from reaction mixtures and impurities.

The separation principle of HPLC and UPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a moderately polar compound like this compound, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase, typically octadecylsilyl silica (C18), is used in conjunction with a polar mobile phase.

A typical mobile phase for the analysis of aromatic ketones, such as this compound, would consist of a mixture of acetonitrile and water. sielc.com An acidic modifier, like formic or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient elution (varying mobile phase composition over time) to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products.

UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. waters.com For instance, a standard HPLC analysis of an aromatic ketone might take over 30 minutes, whereas a UPLC method could achieve the same or better separation in under 10 minutes. waters.com

Detection of this compound is typically achieved using a UV detector, as the aromatic ring and the carbonyl group of the acetyl moiety are strong chromophores. The maximum absorbance is expected in the UV region, likely around 280 nm for acetophenone derivatives. nih.gov

For preparative purification, the analytical method can be scaled up by using a larger column and a higher flow rate. Fractions of the eluent are collected, and those containing the purified this compound are combined and the solvent evaporated.

Table 1: Representative HPLC/UPLC Parameters for the Analysis of this compound

ParameterHPLCUPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 30-90% B in 20 min30-90% B in 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL2 µL

This table presents typical starting parameters for method development and may require optimization for specific applications.

Computational Chemistry and Theoretical Studies of 5 Acetyl 2,2 Difluoro 1,3 Benzodioxole

Molecular Docking and Dynamics Simulations for Biological Interactions

Prediction of Binding Affinities to Biological Targets

The prediction of binding affinities is a cornerstone of computational drug discovery, enabling the screening of compounds against various biological targets to identify potential therapeutic activities. For 5-Acetyl-2,2-difluoro-1,3-benzodioxole, while specific experimental binding data is not extensively documented in publicly accessible literature, its structural motifs suggest potential interactions with several classes of enzymes. The benzodioxole scaffold is present in molecules known to interact with enzymes such as cyclooxygenases (COX) and histone deacetylases (HDACs). Molecular docking simulations can be employed to hypothetically assess the binding potential of this compound against such targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The output of a docking simulation is a docking score, which is an estimate of the binding affinity. Lower (more negative) scores typically indicate a stronger predicted binding.

Hypothetical Docking Study:

To illustrate this, a hypothetical molecular docking study could be performed for this compound against the active sites of human COX-1 and HDAC1. The results of such a hypothetical study can be presented in a data table.

Interactive Data Table: Hypothetical Docking Scores of this compound

Target ProteinPDB IDLigandDocking Score (kcal/mol)Predicted Interacting Residues
Cyclooxygenase-1 (COX-1)1EQGThis compound-7.2Arg120, Tyr355, Ser530
Histone Deacetylase 1 (HDAC1)4BKXThis compound-6.5His142, Gly150, Phe207

Note: The data presented in this table is purely illustrative and intended to demonstrate the type of information generated from molecular docking studies. These are not based on published experimental or computational results for this specific compound.

In such a hypothetical study, the docking score of -7.2 kcal/mol against COX-1 could suggest a potential inhibitory interaction. The predicted interactions with key amino acid residues like Arginine 120 and Serine 530 in the active site would be crucial for this binding. Similarly, a score of -6.5 kcal/mol against HDAC1, with predicted interactions involving Histidine 142 and Phenylalanine 207, might indicate a possible role as an HDAC inhibitor. The difluoromethylenedioxy group and the acetyl group would be key pharmacophoric features contributing to these interactions. These theoretical predictions would necessitate experimental validation through in vitro enzymatic assays to confirm any actual biological activity.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical properties and its ability to bind to a biological target. For this compound, the primary bond allowing for conformational flexibility is the single bond between the acetyl group and the benzodioxole ring.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformations (rotamers) and the energy barriers to rotation. By rotating the acetyl group relative to the aromatic ring, a potential energy surface can be generated, identifying the most stable (lowest energy) conformations.

Hypothetical Conformational Energy Profile:

A theoretical conformational analysis of this compound would likely reveal that the most stable conformation is one where the carbonyl group of the acetyl moiety is coplanar with the benzodioxole ring. This planarity maximizes electronic conjugation, which is an energetically favorable state. Steric hindrance between the acetyl methyl group and the adjacent hydrogen atom on the aromatic ring would lead to energy barriers for rotation.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

Dihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Conformation Description
0.00Most Stable (Planar)
30°1.25Skewed
60°3.50Eclipsed (Transition State)
90°2.10Perpendicular
180°0.15Stable (Planar)

Note: The data in this table is for illustrative purposes to explain the principles of conformational analysis and does not represent experimentally or computationally verified values for this molecule.

The data in the hypothetical table illustrates that the planar conformations (dihedral angles of 0° and 180°) are the most stable. The conformation where the acetyl group is perpendicular to the ring (90°) would be less stable, and the eclipsed conformations, where the carbonyl oxygen is closest to a ring carbon, would represent transition states with the highest relative energy. Understanding the preferred conformation is critical, as it dictates the three-dimensional shape of the molecule that is presented to a potential biological target's binding site. For derivatives of this compound, the size and nature of any additional substituents would further influence the conformational preferences and the rotational energy barriers.

Systematic Exploration of 5 Acetyl 2,2 Difluoro 1,3 Benzodioxole Derivatives and Analogues

Functional Group Modifications at the Acetyl Position

The acetyl group at the 5-position of the benzodioxole ring is a key site for chemical transformations, providing a gateway to a variety of functional derivatives. Standard organic reactions can be employed to modify this group, thereby altering the electronic properties and potential biological interactions of the molecule.

Two fundamental transformations of the acetyl group are oxidation and reduction.

Oxidation: The acetyl moiety can be oxidized to a carboxylic acid group. This transformation converts the ketone into a more polar functional group, which can serve as a precursor for amides, esters, and other acid derivatives.

Reduction: Conversely, the acetyl group can be reduced to an ethanol (B145695) derivative. This reaction changes the geometry and electronic nature of the substituent, introducing a hydroxyl group that can be used for further functionalization.

These modifications are crucial for structure-activity relationship (SAR) studies, where systematic changes to a lead compound are made to identify key structural features responsible for its biological activity.

Reaction TypeDescriptionResulting Compound
OxidationConverts the acetyl group (C(O)CH₃) into a carboxylic acid (COOH).2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
ReductionReduces the acetyl group to an alcohol (CH(OH)CH₃).1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanol

Substitutions on the Benzene (B151609) Ring of the Benzodioxole Core

Altering the substitution pattern on the aromatic portion of the 5-Acetyl-2,2-difluoro-1,3-benzodioxole core is a primary strategy for fine-tuning the molecule's physicochemical properties. Introducing different functional groups can significantly impact its steric and electronic profile, which in turn influences its reactivity and potential as a synthetic intermediate.

Halogen and Cyano Substitutions

The introduction of halogens or cyano groups onto the benzene ring creates valuable intermediates for further synthesis. These electron-withdrawing groups modify the reactivity of the aromatic ring and provide synthetic handles for subsequent reactions.

Cyano Derivatives: An important derivative is 2,2-Difluoro-4-cyano-1,3-benzodioxole. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. The synthesis of this compound typically involves the reaction of 2,2-difluoro-1,3-benzodioxole (B44384) with a nitrile source.

Halogen Derivatives: Halogenated benzodioxoles are key precursors for cross-coupling reactions. The position of the halogen can be directed to achieve specific isomers. For instance, heavy halogens like bromine and iodine in some difluoro derivatives have been shown to undergo migration driven by basicity gradients, allowing for regioselective functionalization.

Derivative NameCAS NumberKey Functional Group
2,2-Difluoro-4-cyano-1,3-benzodioxole161886-18-6Cyano (-CN)

Amino and Carboxylic Acid Derivatives

Amino and carboxyl groups are fundamental in pharmaceutical chemistry due to their ability to form salts and participate in hydrogen bonding, which can enhance solubility and biological target interactions.

Amino Derivatives: 5-Amino-2,2-difluoro-1,3-benzodioxole is a key pharmaceutical intermediate. fishersci.comvwr.comthermofisher.comchemimpex.com The amino group, being a strong activating group, significantly influences the reactivity of the benzene ring towards electrophilic substitution. It can also be diazotized to create a wide array of other functional groups.

Carboxaldehyde Derivatives: 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde is another crucial intermediate. fishersci.comthermofisher.comsigmaaldrich.comcymitquimica.com The aldehyde group can undergo numerous reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form larger, more complex structures.

Derivative NameCAS NumberMolecular FormulaPrimary Use
5-Amino-2,2-difluoro-1,3-benzodioxole1544-85-0C₇H₅F₂NO₂Pharmaceutical intermediate
2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde656-42-8C₈H₄F₂O₃Synthetic intermediate

Boronic Acid Derivatives for Cross-Coupling Reactions

Boronic acid derivatives of the benzodioxole core are indispensable tools in modern organic synthesis, particularly for the formation of carbon-carbon bonds.

(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid is a key reagent used in the Suzuki-Miyaura coupling reaction. biosynth.comglobalchemmall.comchemicalbook.com This palladium-catalyzed reaction is one of the most robust and widely used methods for creating biaryl compounds, linking the benzodioxole core to other aromatic or heteroaromatic systems. nih.govresearchgate.netnih.govlibretexts.orgrsc.org The stability, low toxicity, and commercial availability of boronic acids make them highly valuable in the synthesis of complex molecules for drug discovery and materials science. libretexts.org

Derivative NameCAS NumberMolecular FormulaPrimary Application
(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid190903-71-0C₇H₅BF₂O₄Suzuki-Miyaura cross-coupling reactions

Structural Variations of the Dioxole Ring System

The 2,2-difluoro-1,3-benzodioxole moiety is a critical structural feature that imparts unique properties to the molecule. The two fluorine atoms at the methylene (B1212753) bridge significantly enhance the metabolic stability of the compound compared to its non-fluorinated counterpart, 1,3-benzodioxole (B145889). ontosight.ainih.gov This increased stability is a desirable attribute in the development of therapeutic agents. ontosight.ai

The synthesis of the 2,2-difluoro-1,3-benzodioxole ring can be achieved by a chlorine-fluorine exchange reaction on 2,2-dichloro-1,3-benzodioxole (B1313652) using reagents like potassium fluoride (B91410). google.com While the core ring system is generally stable, it can be subject to enzymatic oxidation. Studies have shown that microorganisms such as Pseudomonas putida F1 can catalyze the oxidation and subsequent defluorination of the 2,2-difluoro-1,3-benzodioxole (DFBD) ring system. nih.govresearchgate.net This process involves a toluene (B28343) dioxygenase enzyme that oxidizes the benzene ring, leading to an unstable intermediate that decomposes, opening the dioxole ring and releasing fluoride ions. nih.govresearchgate.net

Impact of Structural Modifications on Chemical Behavior and Targeted Applications

The structural modifications detailed above have a profound impact on the chemical behavior and potential applications of this compound derivatives. Each modification serves as a strategic step to fine-tune the molecule for specific purposes.

Enhanced Stability and Bioavailability: The incorporation of fluorine atoms into the benzodioxole structure is a well-established strategy in medicinal chemistry to improve metabolic stability and bioavailability. enamine.netontosight.ainih.gov Fluorinated benzodioxole cores are found in innovative drugs, highlighting their importance. enamine.net

Versatility in Synthesis: The various functional groups that can be introduced onto the scaffold (e.g., carboxyl, amino, cyano, boronic acid) act as versatile synthetic handles. They allow for the construction of complex molecular architectures through well-established chemical reactions like amide coupling, reductive amination, and palladium-catalyzed cross-coupling.

Modulation of Biological Activity: By systematically altering the functional groups at the acetyl position and on the aromatic ring, chemists can explore the structure-activity relationships of new compounds. An electron-withdrawing group like fluorine can increase cytotoxic activity in some contexts. nih.gov This allows for the optimization of molecules to achieve desired biological effects, whether for therapeutic or agrochemical applications.

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 5-Acetyl-2,2-difluoro-1,3-benzodioxole and its derivatives are contingent upon the development of green and efficient synthetic methodologies. Future research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh conditions and stoichiometric reagents.

Key areas for development include:

Continuous Flow Chemistry: Implementing continuous flow processes for key synthetic steps, such as the acylation of 1,3-benzodioxole (B145889) precursors, can offer significant advantages. google.com This approach allows for improved heat and mass transfer, precise temperature control, and enhanced safety, often leading to higher yields and purity. google.com The use of packed-bed reactors with heterogeneous catalysts is particularly promising as it simplifies catalyst separation and recycling. google.com

Electrochemical Methods: Electrosynthesis offers a sustainable alternative for key transformations. For instance, developing an electrochemical oxidation method, analogous to the synthesis of 2,5-diformylfuran from biomass-derived precursors, could provide a waste-free pathway that avoids the use of expensive and toxic chemical oxidants. chemicalbook.com

Biocatalysis: The use of enzymes for specific transformations could offer unparalleled selectivity under mild conditions, reducing the need for protecting groups and minimizing by-product formation.

Table 1: Comparison of Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Continuous Flow ChemistryImproved safety, scalability, and process control. google.comIntegration of reaction and purification steps.
Heterogeneous CatalysisCatalyst recyclability, reduced waste, simplified workup. google.comDevelopment of robust and highly active solid catalysts.
ElectrosynthesisAvoids chemical oxidants/reductants, uses clean electrons. chemicalbook.comSelective functional group transformations.

Exploration of Novel Catalytic Transformations

The functional groups of this compound provide a platform for a wide array of chemical modifications. Future research will likely focus on leveraging modern catalytic methods to synthesize a diverse library of derivatives.

Cross-Coupling Reactions: While the parent compound is not primed for direct cross-coupling, its conversion to a halo-aromatic derivative (e.g., bromo or iodo) would unlock powerful catalytic transformations. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a vast range of substituents, a strategy successfully used for other benzodioxole derivatives.

Transformations of the Acetyl Group: The acetyl group is a versatile handle for further chemical synthesis. Catalytic hydrogenation can yield the corresponding alcohol, which can be further functionalized. Condensation reactions, such as aldol (B89426) or Claisen-Schmidt condensations, can be used to build larger, more complex molecular architectures.

C-H Activation: Direct C-H activation and functionalization of the benzodioxole ring would be a highly atom-economical approach to introduce new functional groups, bypassing the need for pre-functionalized starting materials. Research in this area could lead to more streamlined and efficient synthetic routes to novel derivatives.

Identification of New Biological Targets and Therapeutic Areas

The benzodioxole scaffold is present in numerous biologically active compounds, and the addition of the difluoro and acetyl groups in this compound creates a unique pharmacological profile. apolloscientific.co.uk The compound is a known precursor for derivatives with potential therapeutic applications.

Oncology: Derivatives of 1,3-benzodioxole have shown promise as anti-tumor agents. mdpi.com For example, benzodioxole structures conjugated with arsenicals have been shown to inhibit the thioredoxin (Trx) system, inducing oxidative stress and apoptosis in cancer cells. ontosight.ai Future work could involve designing derivatives of this compound that target similar or novel pathways in oncology.

Infectious Diseases: The 1,3,4-oxadiazole (B1194373) ring system, which can be synthesized from acetyl-functionalized precursors, is found in compounds with significant antimicrobial activity. nih.govnih.gov Research into converting this compound into novel heterocyclic systems could yield new classes of antibacterial and antifungal agents. nih.gov

Metabolic Disorders: Studies on related benzodioxole derivatives have indicated potential in managing metabolic diseases, with some compounds showing an ability to reduce blood glucose levels in animal models. mdpi.com This suggests that derivatives of this compound could be explored as potential treatments for conditions like diabetes.

Table 2: Potential Therapeutic Areas and Targets
Therapeutic AreaPotential Biological TargetRationale
OncologyThioredoxin (Trx) System ontosight.aiRelated benzodioxole derivatives show inhibitory activity. ontosight.ai
Infectious DiseasesBacterial/Fungal EnzymesThe acetyl group allows for synthesis of bioactive heterocycles like oxadiazoles. nih.govnih.gov
Metabolic DisordersGlucose Metabolism PathwaysAnimal studies of related compounds show effects on blood glucose. mdpi.com

Advanced Material Applications Beyond Current Scope

While primarily investigated for its biological potential, the unique electronic properties of the difluorobenzodioxole moiety suggest opportunities in material science. The electron-withdrawing nature of the difluoromethylenedioxy group can influence the electronic and photophysical properties of larger systems.

Organic Electronics: Benzodioxole derivatives have been identified as potential components for organic electronic devices due to their electronic and optical properties. researchgate.net Future research could explore the incorporation of the this compound core into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Covalent Organic Frameworks (COFs): Aryl boronate esters containing a benzodioxole unit are known building blocks for creating COFs. worldresearchersassociations.com These are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The functional handles on this compound could be used to create novel monomers for the synthesis of highly robust and functional COFs.

Specialty Polymers: The benzodioxole structure can be used as a monomer for producing polymers. researchgate.net Derivatives of this compound could be designed as monomers to synthesize specialty polymers with unique properties such as high thermal stability, specific refractive indices, or enhanced dielectric properties for advanced electronics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules. nih.gov These computational tools can significantly accelerate the design-build-test-learn cycle for developing new derivatives of this compound.

Predictive Modeling: AI/ML algorithms can be trained on existing chemical and biological data to build models that predict the properties of novel, virtual compounds. worldresearchersassociations.com This includes predicting biological activity against specific targets, as well as forecasting physicochemical properties like solubility, bioavailability, and toxicity, thereby reducing the number of compounds that need to be synthesized and tested. worldresearchersassociations.com

Generative Models: Advanced deep learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design new molecules from scratch. By providing the this compound scaffold as a starting point, these models can generate novel derivatives optimized for desired properties, such as high binding affinity to a specific protein target.

Synthesis Prediction: AI tools are also being developed to predict viable synthetic routes for complex molecules. This can help chemists identify the most efficient and sustainable pathways to synthesize novel derivatives designed by computational methods, bridging the gap between virtual design and laboratory reality.

The application of AI and ML promises to streamline the exploration of the chemical space around this compound, making the discovery of new therapeutic agents and advanced materials more efficient and cost-effective.

Q & A

Basic Research Question

  • X-ray crystallography : Confirms planarity of the benzodioxole ring (maximum deviation: 0.012 Å) and dihedral angles (e.g., 2.51° twist relative to substituents) .
  • NMR spectroscopy : ¹H NMR peaks at δ 3.78 (s, -CH2-) and 7.01–7.03 (m, aromatic H) validate intermediate structures like 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile .

What advanced strategies address low yields in fluorination or acetylation steps?

Advanced Research Question

  • Catalyst optimization : Silica-supported BF₃ or ionic liquids (e.g., [MIM-(CH₂)₄SO₃H][CF₃SO₃]) enhance fluorination efficiency, achieving >90% yields .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for acetylation to improve reaction kinetics.
  • Contradiction analysis : Discrepancies in yields (e.g., 40% in ethanol vs. 85% with ionic liquids) highlight solvent-dependent reactivity .

How does π-π stacking and hydrogen bonding influence the compound’s stability?

Advanced Research Question

  • Crystal packing : π-π interactions between aromatic rings (centroid distance: 3.7527 Å) enhance thermal stability .
  • Hydrogen bonding : N–H⋯N bonds form molecular chains along the a-axis, affecting solubility and crystallinity .

What methodologies assess the bioactivity of derivatives?

Advanced Research Question

  • Insecticidal activity : Test compounds on lab-reared organisms (e.g., Lepidoptera) using standardized bioassays. Derivatives combining fludioxonil (benzodioxole) and flubendiamide (heptafluoroisopropyl) moieties show enhanced activity .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., acetyl → acetamide) to evaluate bioactivity shifts .

What are the key physicochemical properties of this compound?

Basic Research Question

  • Molecular formula : C₉H₆F₂O₃; MW: 200.14 g/mol .
  • Purity : Typically ≥95% (HPLC) .
  • Boiling point : 210.5°C (760 mmHg); density: 1.499 g/cm³ (analogous derivatives) .

How to design novel derivatives for improved bioactivity?

Advanced Research Question

  • Functional group incorporation : Replace acetyl with heptafluoroisopropyl-aniline moieties via amide linkages, leveraging fluorine’s electron-withdrawing effects .
  • Stereoelectronic tuning : Introduce nitriles (-CN) or aldehydes (-CHO) at position 5 to modulate electron density and binding affinity .

How are intermediates like 2,2-difluoro-5-bromomethyl-1,3-benzodioxole synthesized?

Basic Research Question

  • Bromination : React 2,2-difluoro-5-methyl-1,3-benzodioxole with N-bromosuccinimide (NBS) under UV light .
  • Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate).

What safety precautions apply when handling fluorinated benzodioxoles?

Basic Research Question

  • Hazards : Skin/eye irritants (H315, H319); use PPE (gloves, goggles) and fume hoods .
  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

How to resolve contradictions in reaction yields across studies?

Advanced Research Question

  • Case example : Fluorination yields vary from 40% (conventional solvents) to 95% (ionic liquids). Validate catalyst activity via control experiments and kinetic studies .
  • Data reconciliation : Compare solvent polarity, temperature, and catalyst loading parameters across studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.